3-(4-ethoxybenzoyl)-7-hydroxy-2H-chromen-2-one
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Overview
Description
3-(4-ethoxybenzoyl)-7-hydroxy-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure with a 4-ethoxybenzoyl group at the 3-position and a hydroxyl group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxybenzoyl)-7-hydroxy-2H-chromen-2-one typically involves the condensation of 4-ethoxybenzoyl chloride with 7-hydroxy-2H-chromen-2-one in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and the implementation of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxybenzoyl)-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the 4-ethoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of 7-oxo-3-(4-ethoxybenzoyl)-2H-chromen-2-one.
Reduction: Formation of 3-(4-ethoxybenzyl)-7-hydroxy-2H-chromen-2-one.
Substitution: Formation of 3-(4-substituted benzoyl)-7-hydroxy-2H-chromen-2-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of 3-(4-ethoxybenzoyl)-7-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group at the 7-position can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, influencing their structure and function. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological activity by modulating oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxybenzoyl)-7-hydroxy-2H-chromen-2-one
- 3-(4-chlorobenzoyl)-7-hydroxy-2H-chromen-2-one
- 3-(4-methylbenzoyl)-7-hydroxy-2H-chromen-2-one
Uniqueness
3-(4-ethoxybenzoyl)-7-hydroxy-2H-chromen-2-one is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. The ethoxy group may enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .
Properties
IUPAC Name |
3-(4-ethoxybenzoyl)-7-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-2-22-14-7-4-11(5-8-14)17(20)15-9-12-3-6-13(19)10-16(12)23-18(15)21/h3-10,19H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTMSXHVCDAWEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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